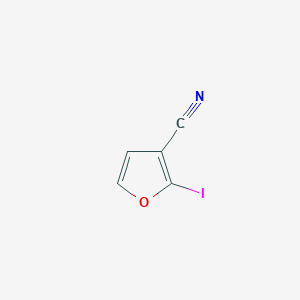![molecular formula C29H47O4P B2868757 bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate CAS No. 474621-37-9](/img/structure/B2868757.png)
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate is a complex organic compound with a unique structure that includes cyclohexyl groups, a phosphoryl group, and a phenylpropene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate typically involves multiple steps, including the formation of cyclohexyl groups, the introduction of the phosphoryl group, and the assembly of the phenylpropene backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoryl derivatives, while reduction could lead to the formation of simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexyl group.
Cresol: Contains a phenolic group and is used in various industrial applications.
2-Fluorodeschloroketamine: A compound with a different functional group but similar structural complexity.
Uniqueness
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate is unique due to its combination of cyclohexyl, phosphoryl, and phenylpropene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47O4P/c1-20(2)25-15-12-22(5)18-27(25)32-34(31,29(30)17-14-24-10-8-7-9-11-24)33-28-19-23(6)13-16-26(28)21(3)4/h7-11,14,17,20-23,25-30H,12-13,15-16,18-19H2,1-6H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULHSQHFOAPDAQ-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C=CC2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C1)OP(=O)(C(/C=C/C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B2868674.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2868675.png)
![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

![2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2868679.png)
![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)


![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)


